molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B189188
CAS No.: 165894-00-8
M. Wt: 292.4 g/mol
InChI Key: AIWRNULNYFSFHK-UHFFFAOYSA-N
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Description

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C20H24N2 and a molecular weight of 292.4 g/mol. This compound is part of the pyrrole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole can be achieved through several routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields. Industrial production methods often involve similar catalytic processes but on a larger scale, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkyl halides or acyl chlorides under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole oxides, while reduction can produce pyrrolidines.

Scientific Research Applications

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of high-performance pigments and dyes due to its chemical stability and fluorescent properties.

Mechanism of Action

The mechanism of action of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole can be compared with other pyrrole derivatives, such as:

    1,4-Dihydropyrrolo[3,2-b]pyrrole: Known for its photoactivity and applications in photopolymerization.

    2,5-Dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Used in the production of high-performance pigments and organic semiconductors.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWRNULNYFSFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610829
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-00-8
Record name 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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